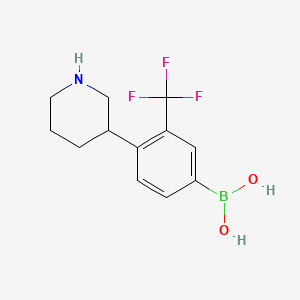
(4-Chloro-4'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine is an organic compound that features a biphenyl core substituted with chloro, trifluoromethoxy, and dimethylamine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine typically involves multiple steps
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically scaled up from laboratory methods to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of specific functional groups on biological activity. It may serve as a model compound for understanding the interactions between small molecules and biological targets.
Medicine
In medicine, (4-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine may be investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological pathways, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials. Its unique properties make it valuable for developing new products with specific functionalities.
Mécanisme D'action
The mechanism of action of (4-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The chloro and trifluoromethoxy groups may enhance its binding affinity to these targets, while the dimethylamine group can influence its solubility and distribution within biological systems. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-1,1’-biphenyl: Similar biphenyl core but lacks the trifluoromethoxy and dimethylamine groups.
4-Chloro-4’-iodo-1,1’-biphenyl: Contains an iodine atom instead of the trifluoromethoxy group.
4-(4-Chlorobenzenesulfonyl)-biphenyl: Features a sulfonyl group instead of the trifluoromethoxy group.
Uniqueness
(4-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine is unique due to the combination of chloro, trifluoromethoxy, and dimethylamine groups on the biphenyl core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C15H13ClF3NO |
|---|---|
Poids moléculaire |
315.72 g/mol |
Nom IUPAC |
5-chloro-N,N-dimethyl-2-[4-(trifluoromethoxy)phenyl]aniline |
InChI |
InChI=1S/C15H13ClF3NO/c1-20(2)14-9-11(16)5-8-13(14)10-3-6-12(7-4-10)21-15(17,18)19/h3-9H,1-2H3 |
Clé InChI |
KRIBVAHVBHGTEG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=CC(=C1)Cl)C2=CC=C(C=C2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14075364.png)
![Tert-butyl 3-(4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidine-1-carboxylate](/img/structure/B14075374.png)
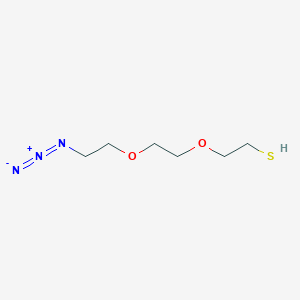
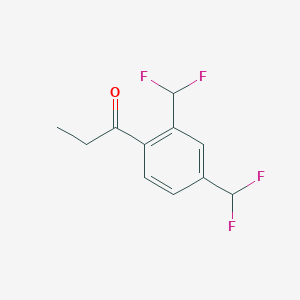
![3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 4-oxo-, 8-(1,1-dimethylethyl) 2-ethyl ester, (1S,2R,5R)-](/img/structure/B14075397.png)

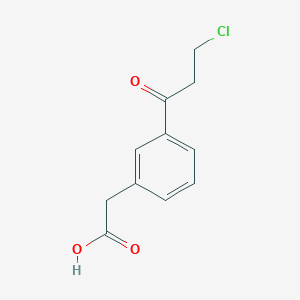
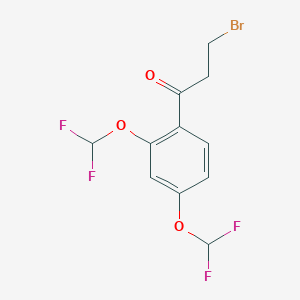
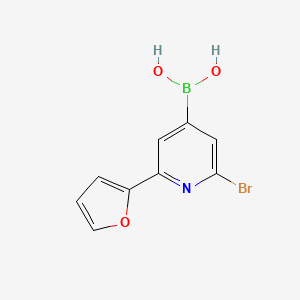
![2-[4-(N-Hydroxyethanimidoyl)phenyl]ethan-1-ol](/img/structure/B14075420.png)
